molecular formula C10H18N4O B13641041 4-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N,N-dimethylbutanamide

4-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N,N-dimethylbutanamide

Cat. No.: B13641041
M. Wt: 210.28 g/mol
InChI Key: IMHSOJQBMRBOIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Amino-4-methyl-1H-pyrazol-1-yl)-N,N-dimethylbutanamide is a synthetic pyrazole derivative designed for chemical and pharmaceutical research applications. This compound features a pyrazole heterocycle, a privileged scaffold in medicinal chemistry known for its diverse biological activities, linked to a dimethylbutanamide moiety via a butyl chain. The 3-amino group on the pyrazole ring serves as a versatile handle for further chemical modifications, making this molecule a valuable building block for constructing more complex structures, such as pyrazolopyrimidines, or for use in the development of novel molecular probes. The N,N-dimethylbutanamide group can enhance the molecule's solubility and influence its pharmacokinetic properties. Researchers can utilize this compound in exploring new synthetic pathways, generating libraries for high-throughput screening, or as a precursor in the development of potential pharmacologically active substances. Its structure aligns with compounds investigated for various biological activities, positioning it as a molecule of interest in early-stage discovery research. Handle with care in a laboratory setting. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C10H18N4O

Molecular Weight

210.28 g/mol

IUPAC Name

4-(3-amino-4-methylpyrazol-1-yl)-N,N-dimethylbutanamide

InChI

InChI=1S/C10H18N4O/c1-8-7-14(12-10(8)11)6-4-5-9(15)13(2)3/h7H,4-6H2,1-3H3,(H2,11,12)

InChI Key

IMHSOJQBMRBOIY-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1N)CCCC(=O)N(C)C

Origin of Product

United States

Preparation Methods

Synthesis of the 3-Amino-4-methyl-1H-pyrazole Core

The key intermediate in the synthesis is the 3-amino-4-methyl-1H-pyrazole moiety. The most versatile and widely used method for preparing 5-aminopyrazoles (which includes 3-amino derivatives depending on substitution patterns) is the condensation of β-ketonitriles with hydrazines. This approach is well documented and provides high regioselectivity and yields.

  • Typically, β-ketonitriles are reacted with hydrazine or substituted hydrazines under reflux in ethanol or other suitable solvents, often in the presence of a base such as triethylamine to facilitate the reaction.

  • For example, the reaction of β-ketonitriles bearing an alkyl or aryl substituent with hydrazine hydrate leads to the formation of 3,5-diaminopyrazoles or 5-aminopyrazoles depending on the substituents and reaction conditions.

  • The intermediate hydrazones formed during the reaction can be characterized by IR and NMR spectroscopy to confirm the formation of the pyrazole ring.

Functionalization to Introduce the N,N-Dimethylbutanamide Side Chain

The attachment of the N,N-dimethylbutanamide side chain to the pyrazole nitrogen (N-1 position) can be achieved by alkylation or acylation reactions:

  • N-alkylation of the pyrazole nitrogen with a suitable haloalkyl amide derivative (e.g., 4-bromobutanoyl-N,N-dimethylamide) under basic conditions can yield the desired product.

  • Alternatively, the pyrazole amine can be acylated with N,N-dimethylbutanoyl chloride or an activated ester derivative to form the amide bond.

  • The use of protecting groups such as Boc (tert-butoxycarbonyl) on the amino group of the pyrazole ring may be necessary to prevent side reactions during acylation or alkylation steps.

Representative Synthetic Route

A generalized synthetic scheme based on literature precedents is as follows:

Step Reaction Description Key Reagents and Conditions Notes
1 Synthesis of β-ketonitrile intermediate From β-ketoester and cyanoacetate derivatives under acidic or basic catalysis Provides the nitrile precursor for pyrazole formation
2 Condensation with hydrazine hydrate Reflux in ethanol with triethylamine Forms 3-amino-4-methyl-1H-pyrazole core
3 Protection of amino group (optional) Boc anhydride or similar reagent Protects amino group during subsequent steps
4 N-alkylation or acylation at pyrazole N-1 Reaction with 4-bromobutanoyl chloride or equivalent Introduces N,N-dimethylbutanamide side chain
5 Deprotection (if applicable) Acidic conditions (e.g., trifluoroacetic acid) Restores free amino group

Alternative Approaches

  • Solid-phase synthesis methods have been reported for related aminopyrazole derivatives, enabling combinatorial library generation for drug screening.

  • Some syntheses use hydrazones as intermediates, formed by reaction of α-trifluoroacetylbenzyl cyanide with hydrazines, followed by cyclization to aminopyrazoles.

  • The use of automated liquid-liquid separation and flash chromatography can improve purification efficiency and yield of the final compound.

Data Tables Summarizing Key Preparation Parameters

Parameter Typical Conditions Outcome/Notes
β-Ketonitrile synthesis Acid/base catalysis, room temp to reflux High yield intermediate for pyrazole formation
Hydrazine condensation Ethanol, reflux, triethylamine base Efficient formation of aminopyrazole core
Protection of amino group Boc anhydride, room temp Prevents side reactions during acylation
N-Alkylation/acylation 4-bromobutanoyl chloride, base (e.g., triethylamine), DCM solvent Introduces N,N-dimethylbutanamide moiety
Deprotection TFA, room temp Restores free amino functionality
Purification Flash chromatography (Cyclohexane:AcOEt 95:5) High purity product, ~85-90% yield

Chemical Reactions Analysis

Types of Reactions

4-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N,N-dimethylbutanamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The pyrazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions to achieve substitution.

Major Products Formed

    Oxidation: Nitro derivatives or other oxidized forms.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

4-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N,N-dimethylbutanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and other biological processes.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 4-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N,N-dimethylbutanamide involves its interaction with specific molecular targets. The amino group and the pyrazole ring can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

A critical comparison with related compounds highlights how structural modifications influence physicochemical and biological properties:

Compound Name Key Structural Features Biological Activity/Properties Synthesis Route
4-(3-Amino-4-methyl-1H-pyrazol-1-yl)-N,N-dimethylbutanamide (Target Compound) Butanamide backbone, N,N-dimethyl, 3-amino-4-methylpyrazole substituent Inferred antimicrobial potential (based on pyrazole derivatives) Likely involves pyrazole synthesis + amide coupling (similar to )
2-(3-Amino-4-methyl-1H-pyrazol-1-yl)-N,N-dimethylacetamide Acetamide backbone (shorter chain), same pyrazole substituent Discontinued commercial product; shorter chain may reduce lipophilicity or stability Analogous amide coupling with acetyl chloride
4-Chloro-N,N-dimethylbutanamide Chloro substituent at 4-position instead of pyrazole Intermediate in organic synthesis; chloro group increases reactivity for nucleophilic substitution Reaction of 4-chlorobutanoyl chloride with dimethylamine
N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5-Yl)Amino)Thiazol-4-Yl)Phenyl) Thiazole-pyrazole hybrid, phenyl and methyl substituents Demonstrated antimicrobial activity against Gram-positive bacteria and fungi Multi-step synthesis involving P2S5, phenylhydrazine, and amide coupling
Example 53 Compound () Pyrazolo-pyrimidine core, fluorophenyl, and sulfonamide groups Likely kinase inhibitor or anticancer agent (complex heterocyclic systems) Suzuki-Miyaura coupling and multi-step functionalization

Key Observations:

The N,N-dimethyl group enhances solubility, a feature shared with 4-Chloro-N,N-dimethylbutanamide .

Pyrazole Substituents: The 3-amino-4-methylpyrazole group is a common pharmacophore in antimicrobial agents . In contrast, phenyl-substituted pyrazoles (e.g., ) exhibit broader bioactivity but may suffer from reduced solubility.

Functional Group Impact : Replacing the pyrazole with a chloro group (as in ) shifts the compound’s utility from bioactive to synthetic intermediate, emphasizing the pyrazole’s role in biological interactions.

Pharmacological Potential

While direct data are lacking, the target compound’s pyrazole-amide hybrid structure aligns with trends in antimicrobial drug design:

  • Antimicrobial Activity: Pyrazole derivatives in showed efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi. The amino group in the target compound may facilitate hydrogen bonding with microbial enzymes .
  • Selectivity : The N,N-dimethyl group could reduce off-target interactions compared to more lipophilic analogs (e.g., phenyl-substituted pyrazoles).

Biological Activity

4-(3-Amino-4-methyl-1H-pyrazol-1-yl)-N,N-dimethylbutanamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews its biological properties, including its synthesis, mechanisms of action, and clinical relevance, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H16N4OC_{10}H_{16}N_{4}O, with a molecular weight of approximately 196.26 g/mol. The compound features a pyrazole ring, which is significant for its biological activity.

Antitumor Activity

Recent studies have indicated that pyrazole derivatives exhibit substantial antitumor effects. For instance, compounds similar to this compound have shown inhibitory activity against various cancer cell lines through mechanisms involving the inhibition of key kinases such as BRAF(V600E) and EGFR .

Table 1: Antitumor Activity of Pyrazole Derivatives

CompoundTarget KinaseIC50 (µM)Cell Line
Compound ABRAF(V600E)50A375
Compound BEGFR30HCC827
This compoundTBDTBDTBD

Anti-inflammatory Properties

The compound has also been evaluated for anti-inflammatory effects. Pyrazole derivatives have demonstrated the ability to inhibit nitric oxide production in LPS-stimulated macrophages, suggesting their potential in treating inflammatory diseases .

Antibacterial and Antifungal Activities

Research shows that certain pyrazole derivatives possess antibacterial and antifungal properties. For example, compounds structurally related to this compound have been tested against various pathogens, demonstrating moderate to excellent inhibitory activity against bacteria and fungi .

Table 2: Antibacterial Activity of Related Pyrazole Compounds

CompoundBacteria/Fungi TestedMinimum Inhibitory Concentration (MIC)
Compound CE. coli12 µg/mL
Compound DS. aureus8 µg/mL
This compoundTBD

The biological activity of this compound is largely attributed to its structural features, particularly the pyrazole moiety, which allows for interactions with various biological targets. Molecular docking studies suggest that it may form hydrogen bonds with key amino acids in target proteins, enhancing its inhibitory effects on enzymatic activities related to cancer progression and inflammation .

Case Studies

Several case studies highlight the therapeutic potential of pyrazole derivatives:

  • Case Study on Cancer Treatment : A clinical trial involving a pyrazole derivative similar to this compound showed promising results in reducing tumor size in patients with advanced melanoma.
  • Anti-inflammatory Effects : In vitro studies demonstrated that treatment with pyrazole derivatives significantly reduced levels of pro-inflammatory cytokines in human macrophages.

Q & A

Q. What are the optimal synthetic routes for 4-(3-Amino-4-methyl-1H-pyrazol-1-yl)-N,N-dimethylbutanamide, and how can purity be ensured during synthesis?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with coupling pyrazole derivatives to a butanamide backbone. Key steps include:
  • Amide bond formation : Use coupling agents like DCC or EDC under anhydrous conditions .
  • Pyrazole functionalization : Introduce the 3-amino-4-methyl substituents via nucleophilic substitution or reductive amination .
  • Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity. Monitor purity via HPLC or TLC .
  • Critical parameters : Solvent choice (DMF or DCM), temperature control (room temp to 80°C), and catalyst selection (e.g., K₂CO₃ for deprotonation) .

Q. How can spectroscopic techniques (NMR, MS, IR) be employed to confirm the structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify protons on the pyrazole ring (δ 6.5–8.0 ppm) and dimethylamide groups (δ 2.8–3.2 ppm). Coupling patterns distinguish substituent positions .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ expected at m/z ~252) and fragmentation patterns to validate the butanamide linkage .
  • IR Spectroscopy : Detect amide C=O stretches (~1650 cm⁻¹) and NH₂/NH vibrations (~3300 cm⁻¹) .

Q. What are the preliminary biological screening strategies for this compound in pharmacological research?

  • Methodological Answer :
  • In vitro assays : Test against enzyme targets (e.g., kinases, proteases) using fluorescence-based activity assays. Pyrazole derivatives often show anti-inflammatory or antimicrobial potential .
  • Cellular models : Evaluate cytotoxicity (via MTT assay) and IC₅₀ values in cancer cell lines, comparing to reference drugs like doxorubicin .
  • Dose-response curves : Use logarithmic concentrations (1 nM–100 µM) to establish potency and efficacy thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer :
  • Assay validation : Replicate experiments under standardized conditions (pH, temperature, cell passage number) .
  • Off-target profiling : Use proteome-wide screening (e.g., affinity chromatography or SPR) to identify unintended interactions .
  • Data normalization : Compare results to internal controls (e.g., vehicle-treated samples) and use statistical tools (ANOVA, t-tests) to assess significance .

Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Schrödinger to model binding poses with target proteins (e.g., COX-2 or EGFR kinases) .
  • Molecular dynamics (MD) : Simulate ligand-protein interactions over 100 ns to assess stability and binding energy (MM-PBSA calculations) .
  • QSAR modeling : Corrogate substituent effects (e.g., methyl vs. amino groups) on activity using descriptors like logP and polar surface area .

Q. How can the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability) be optimized for in vivo studies?

  • Methodological Answer :
  • Solubility enhancement : Use co-solvents (PEG-400) or formulate as nanoparticles .
  • Metabolic profiling : Conduct liver microsome assays to identify metabolic hotspots (e.g., CYP450-mediated oxidation). Introduce fluorine atoms or methyl groups to block degradation .
  • Permeability assays : Use Caco-2 cell monolayers to predict oral bioavailability. Modify logD values via substituent adjustments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.